1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a chromenone moiety
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate precursors. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed that the compound’s structure allows it to interact with key biomolecules in cells .
Comparison with Similar Compounds
1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea can be compared with other urea derivatives and chromenone-containing compounds. Similar compounds include:
- 1-(4-chlorophenyl)-3-[2-(2-hydroxyphenyl)-4-oxo-4H-chromen-6-yl]urea
- 1-(4-chlorophenyl)-3-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-29-20-5-3-2-4-17(20)22-13-19(27)18-12-16(10-11-21(18)30-22)26-23(28)25-15-8-6-14(24)7-9-15/h2-13H,1H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYHOTOBWLBVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.